

# **AZ-27 Demonstrates Potent Activity Against Clinical Strains of Respiratory Syncytial Virus**

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#### For Immediate Release

Waltham, MA – October 29, 2025 – New analyses of experimental data highlight the significant in vitro activity of **AZ-27**, a novel respiratory syncytial virus (RSV) L protein inhibitor, against a range of clinically isolated RSV strains. These findings position **AZ-27** as a promising candidate for further therapeutic development, offering a distinct mechanism of action compared to existing fusion inhibitors. This guide provides a comparative overview of **AZ-27**'s potency against other RSV antivirals, details the experimental protocols used for its evaluation, and illustrates its mechanism of action.

## **Comparative Antiviral Activity**

**AZ-27** has demonstrated potent and broad-spectrum activity against both RSV A and B subtypes. The compound targets the viral RNA-dependent RNA polymerase (L protein), a key enzyme in the viral replication cycle.[1][2] This mechanism of action involves the inhibition of the early stages of mRNA transcription and genome replication by preventing the initiation of RNA synthesis from the viral promoter.[3][4][5]

The following tables summarize the 50% effective concentration (EC50) values for **AZ-27** and other notable RSV inhibitors against various laboratory and clinical strains of RSV.

Table 1: In Vitro Activity of AZ-27 Against RSV Subtypes



Compound	RSV Subtype	Average EC50 (nM)	Cell Line	Assay
AZ-27	Α	24 ± 9	HEp-2	RSV ELISA
AZ-27	В	1000 ± 280	HEp-2	RSV ELISA

Data sourced from Tiong-Yip et al., 2014.

Table 2: Comparative In Vitro Activity of RSV Inhibitors

Compound	Target	RSV Strain(s)	EC50 (μM)	Cell Line
AZ-27	L protein (Polymerase)	RSV A2	0.01	НЕр-2
ALS-8112	Polymerase (Nucleoside Analog)	RSV A2	0.153 ± 0.076	НЕр-2
RSV B1	0.132 ± 0.055	НЕр-2		
GS-5806	Fusion (F) protein	Panel of 75 clinical isolates (A and B)	0.00043 (mean)	-
MDT-637	Fusion (F) protein	RSV-A Long	0.00142	-
4 clinical isolates	0.00036 - 0.0034	-		
BMS-433771	Fusion (F) protein	RSV A and B (mean)	0.02	-
RSV604	Nucleoprotein (N)	RSV A and B (average)	0.8	-
Ribavirin	-	RSV-A Long	16.973	-

EC50 values are presented to show the range of potencies of different RSV inhibitors. Direct comparison should be made with caution due to variations in experimental conditions and RSV



strains used across different studies.

## **Experimental Protocols**

The in vitro antiviral activity of **AZ-27** and comparator compounds is typically assessed using cell-based assays. Below are detailed methodologies for common experimental procedures.

#### **Cell Lines and Virus Strains**

- Cell Lines: Human epidermoid carcinoma (HEp-2) and human lung adenocarcinoma (A549)
  cells are commonly used for RSV propagation and antiviral assays.
- Virus Strains: A panel of laboratory-adapted strains (e.g., RSV A2, RSV B1) and clinical isolates from both RSV A and B subtypes are used to determine the breadth of antiviral activity.

### **Antiviral Activity Assays**

Several methods are employed to quantify the inhibitory effect of the compounds on RSV replication:

- · Cytopathic Effect (CPE) Inhibition Assay:
  - HEp-2 cells are seeded in 96-well plates and infected with RSV at a specific multiplicity of infection (MOI).
  - The infected cells are then treated with serial dilutions of the test compound.
  - After a defined incubation period (typically 3-5 days), the cells are visually inspected for virus-induced CPE (e.g., syncytia formation).
  - Cell viability can be quantified using reagents like MTT or CellTiter-Glo.
  - The EC50 value is calculated as the compound concentration that inhibits the viral CPE by 50%.
- RSV Enzyme-Linked Immunosorbent Assay (ELISA):

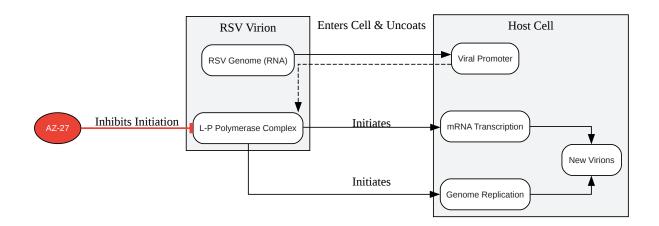


- HEp-2 cells are infected with RSV and treated with the test compounds as described above.
- After the incubation period, the cells are fixed and permeabilized.
- A primary antibody specific for an RSV protein (e.g., F protein) is added, followed by a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase).
- A substrate is added to produce a colorimetric or chemiluminescent signal, which is proportional to the amount of viral antigen present.
- The EC50 is the concentration that reduces the viral antigen signal by 50% compared to untreated controls.
- Quantitative Reverse Transcription PCR (qRT-PCR):
  - This assay measures the level of viral RNA in infected cells.
  - Cells are infected and treated with the compound.
  - Total RNA is extracted from the cells, and viral RNA is quantified using qRT-PCR with primers and probes specific to a conserved region of the RSV genome.
  - The EC50 is the compound concentration that reduces the viral RNA levels by 50%.

## **Mechanism of Action and Experimental Workflow**

The following diagrams illustrate the mechanism of action of **AZ-27** and the general workflow for evaluating its antiviral activity.

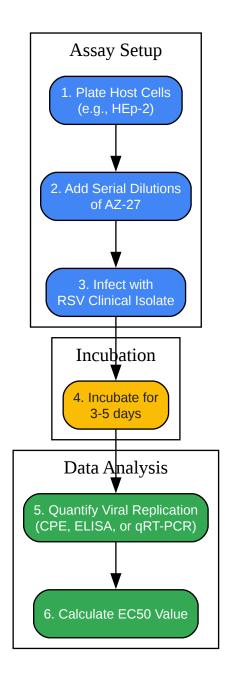




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Caption: Mechanism of action of AZ-27.





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Caption: General workflow for in vitro antiviral activity assay.

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